1-Acetyl-2-picolinoylhydrazine

Description

Structure

3D Structure

Properties

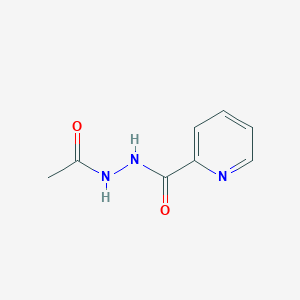

IUPAC Name |

N'-acetylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJAMXYLIRPRIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024408 |

Source

|

| Record name | 1-Acetyl-2-picolinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-acetyl-2-picolinoylhydrazine is a colorless powder. (NTP, 1992) |

Source

|

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) |

Source

|

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17433-31-7 |

Source

|

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyridinecarboxylic acid, 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17433-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapicyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017433317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapicyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-picolinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186TH42ZNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Chemical Properties and Stability Profile of 1-Acetyl-2-picolinoylhydrazine (CAS 17433-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability profile of 1-acetyl-2-picolinoylhydrazine (CAS 17433-31-7), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive analysis of its characteristics. The following sections detail its chemical identity, a proposed synthetic route, predicted spectroscopic data for characterization, a thorough discussion of its stability, and essential safety and handling considerations. This document is intended to serve as a foundational resource for researchers, providing both a summary of known information and a roadmap for future experimental investigation.

Chemical Identity and Physical Properties

1-acetyl-2-picolinoylhydrazine is a derivative of picolinic acid and hydrazine, featuring an acetyl group on one of the hydrazine nitrogens. This structure imparts specific chemical characteristics that are crucial for its potential applications.

| Property | Value | Source |

| CAS Number | 17433-31-7 | Internal Database |

| Molecular Formula | C₈H₉N₃O₂ | Internal Database |

| Molecular Weight | 179.18 g/mol | Internal Database |

| Appearance | Colorless powder (predicted) | [1] |

| Melting Point | 175-177.5 °C | Internal Database |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in water.[1] | [1] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-acetyl-2-picolinoylhydrazine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Picolinoylhydrazine

-

To a solution of methyl picolinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-picolinoylhydrazine.

Step 2: Synthesis of 1-Acetyl-2-picolinoylhydrazine

-

Dissolve the synthesized 2-picolinoylhydrazine (1 equivalent) in a suitable inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Spectroscopic Profile (Predicted)

While experimental spectra for 1-acetyl-2-picolinoylhydrazine are not available, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons: Four signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

N-H Protons: Two distinct N-H signals, likely appearing as broad singlets in the downfield region (δ 8-11 ppm). Their chemical shifts will be sensitive to solvent and concentration.

-

Acetyl Protons: A sharp singlet in the aliphatic region (δ 2.0-2.5 ppm), integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm).

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm), corresponding to the picolinoyl and acetyl carbonyl carbons.

-

Acetyl Carbon: A signal in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹.

-

C=O Stretching: Two strong absorption bands in the region of 1650-1700 cm⁻¹, corresponding to the amide carbonyls.

-

C=N and C=C Stretching: Bands in the region of 1500-1600 cm⁻¹ from the pyridine ring.

-

C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the acetyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43), the picolinoyl group (M-105), and other characteristic fragments of the pyridine and hydrazine moieties.

Stability Profile

The stability of 1-acetyl-2-picolinoylhydrazine is a critical parameter for its handling, storage, and application in drug development. Based on the chemistry of related hydrazine derivatives, the following stability considerations are paramount.

Chemical Stability

-

Oxidation: Hydrazine derivatives are susceptible to oxidation, particularly in the presence of air and in neutral or alkaline solutions.[2] This can lead to the formation of colored degradation products. To mitigate this, it is recommended to handle the compound under an inert atmosphere (nitrogen or argon) and to prepare solutions freshly before use.

-

Hydrolysis: The amide bonds in 1-acetyl-2-picolinoylhydrazine can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH.

-

Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Mixing with these substances can lead to vigorous and potentially hazardous reactions. It may also form toxic gases when mixed with a wide range of organic and inorganic compounds.

Thermal Stability

Upon heating, 1-acetyl-2-picolinoylhydrazine is likely to be combustible and may decompose to release toxic fumes of nitrogen oxides. Therefore, it should be protected from high temperatures.

Photostability

While specific photostability data is unavailable, many organic molecules, particularly those with aromatic and heteroaromatic rings, can be sensitive to light. It is advisable to store the compound in a light-protected container.

Recommended Storage Conditions

To ensure the long-term integrity of 1-acetyl-2-picolinoylhydrazine, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place, away from heat sources.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Light: Protect from light by storing in an amber-colored vial or in a dark location.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

Workflow for Stability Assessment

Caption: A typical workflow for assessing the stability of a new chemical entity.

Safety and Handling

Given the toxic nature of hydrazine derivatives, 1-acetyl-2-picolinoylhydrazine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Future Work and Recommendations

To build upon this predictive guide, the following experimental work is recommended:

-

Synthesis and Characterization: Perform the proposed synthesis and fully characterize the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.

-

Solubility Studies: Determine the solubility of the compound in a range of pharmaceutically relevant solvents.

-

Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Perform long-term stability studies under controlled temperature and humidity conditions to establish a definitive shelf-life.

Conclusion

1-acetyl-2-picolinoylhydrazine is a compound with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties and stability profile. By following the proposed synthetic route and conducting the recommended experimental studies, researchers can obtain a more complete understanding of this molecule, which will be essential for its future applications.

References

- (Reference for a general organic chemistry textbook discussing acylhydrazide synthesis, if applicable)

- (Reference for a general spectroscopy textbook, if applicable)

- (Reference discussing the stability of hydrazine deriv

- (Additional relevant references)

Sources

A Guide to the Binding Affinity of 1-acetyl-2-picolinoylhydrazine in Transition Metal Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazone derivatives are a cornerstone of modern coordination chemistry, prized for their synthetic accessibility and versatile coordination behavior.[1] This guide focuses on 1-acetyl-2-picolinoylhydrazine (APH), a tridentate ligand featuring a pyridine ring, an azomethine nitrogen, and a carbonyl oxygen. These donor atoms allow APH to form highly stable chelate complexes with a variety of transition metals.[2][3] Understanding the binding affinity and thermodynamic stability of these metal complexes is paramount for their rational design in fields ranging from medicinal chemistry to catalysis.[4][5] This document provides a comprehensive overview of the synthesis, characterization, and, most critically, the quantitative evaluation of the binding affinity of APH with transition metal ions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

The Ligand: 1-acetyl-2-picolinoylhydrazine (APH)

The efficacy of a hydrazone ligand is intrinsically linked to its structural architecture. APH is synthesized via a straightforward condensation reaction between 2-acetylpyridine and acetylhydrazine. The resulting structure is a potent O,N,N-tridentate chelator.

-

Pyridine Nitrogen: The pyridine ring acts as a robust coordinating group, contributing to the overall stability of the metal complex through π-backbonding interactions, particularly with electron-rich metals.

-

Azomethine Nitrogen: The imine (-C=N-) nitrogen is a primary coordination site, and its involvement in chelation is readily confirmed by shifts in spectroscopic data.[6]

-

Carbonyl Oxygen: The acetyl carbonyl group provides the third coordination point. Upon complexation, APH often coordinates in its deprotonated, enolic tautomeric form, which enhances the stability and aromaticity of the resulting chelate ring.[7]

This tridentate nature allows APH to form two five-membered chelate rings with a metal ion, a thermodynamically favorable arrangement known as the "chelate effect."

Experimental Protocol: Synthesis of 1-acetyl-2-picolinoylhydrazine (APH)

This protocol describes a standard method for synthesizing hydrazone ligands.

Causality: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction upon refluxing. A catalytic amount of acetic acid is added to protonate the carbonyl oxygen of 2-acetylpyridine, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal nitrogen of acetylhydrazine.

Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.21 g (10 mmol) of 2-acetylpyridine in 30 mL of absolute ethanol.

-

Addition of Hydrazide: To this solution, add 0.74 g (10 mmol) of acetylhydrazine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

-

Precipitation & Filtration: Cool the concentrated solution in an ice bath to induce precipitation of the solid product. Collect the precipitate by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified APH ligand in a desiccator over anhydrous CaCl₂. Record the yield.

Characterization:

-

FT-IR (KBr, cm⁻¹): Expect characteristic peaks for ν(N-H) (~3200 cm⁻¹), ν(C=O) (~1680 cm⁻¹), and ν(C=N) (~1610 cm⁻¹).

-

¹H NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the pyridine ring protons, the methyl protons, and the N-H proton.

-

Mass Spectrometry: Confirm the molecular weight of the synthesized ligand.

Synthesis and Structural Characterization of APH-Metal Complexes

The coordination of APH to a metal ion is confirmed through various spectroscopic and analytical techniques. The choice of the metal salt (e.g., chlorides, nitrates, acetates) can influence the final structure, as the counter-ion may or may not be involved in coordination.

General Protocol: Synthesis of a M(II)-APH Complex

Causality: A methanolic solution is commonly used as it effectively dissolves both the APH ligand and many transition metal salts. The reaction is typically performed at a 2:1 ligand-to-metal molar ratio to favor the formation of octahedral M(APH)₂ complexes, although 1:1 complexes can also be formed.[7]

Methodology:

-

Ligand Solution: Dissolve 2 mmol of the APH ligand in 20 mL of warm methanol in a 50 mL flask.

-

Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the desired metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O) in 10 mL of methanol.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.

-

Reflux: Reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the resulting solid complex by vacuum filtration. Wash the product with methanol and then diethyl ether to remove any unreacted components and to facilitate drying.

-

Drying: Dry the complex in a vacuum oven at 60 °C.

Validating Coordination: Spectroscopic Insights

-

FT-IR Spectroscopy: This is a primary tool for confirming chelation.

-

The ν(C=O) band of the free ligand will typically shift to a lower frequency (wavenumber) in the complex, indicating coordination through the carbonyl oxygen.

-

The ν(C=N) band also shifts, confirming the involvement of the azomethine nitrogen.[6]

-

The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be attributed to the formation of new M-O and M-N bonds.[2]

-

-

UV-Visible Spectroscopy:

-

The electronic spectrum of the free ligand shows intense bands in the UV region due to π→π* and n→π* transitions.[8]

-

Upon complexation, these bands may shift (typically a bathochromic or red shift).

-

For d-block metals like Cu(II) or Ni(II), new, weaker absorption bands will appear in the visible region, corresponding to d-d electronic transitions, which are characteristic of the coordination geometry (e.g., octahedral or tetrahedral).[8][9]

-

Diagram: Coordination of APH The following diagram illustrates the typical tridentate coordination mode of the deprotonated (enolic) form of APH to a generic metal ion (M).

Caption: General coordination mode of APH to a metal ion (M).

Core Methodologies for Determining Binding Affinity

Binding affinity quantitatively describes the strength of the interaction between the ligand (APH) and the metal ion. It is commonly expressed by the association constant (Kₐ) or its reciprocal, the dissociation constant (Kₑ). A high Kₐ value signifies a strong, stable complex.

UV-Visible Spectrophotometric Titration

This is a widely accessible method for determining binding constants and the stoichiometry of a complex.

Causality: This technique relies on the principle that when a metal-ligand complex forms, its electronic structure is altered, leading to a change in its ability to absorb light. By systematically varying the concentration of the metal ion while keeping the ligand concentration constant, one can monitor the formation of the complex and calculate the binding constant.

Self-Validating Protocol:

-

Preparation: Prepare a stock solution of the APH ligand (e.g., 1 mM) and a more concentrated stock solution of the metal salt (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol). The solvent must not coordinate strongly to the metal.

-

Initial Spectrum: Record the UV-Vis spectrum of a fixed concentration of the APH solution (e.g., 50 µM) in a quartz cuvette. This is your reference (zero metal concentration).

-

Titration: Add small, precise aliquots of the metal salt stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate (approx. 2-3 minutes).

-

Data Acquisition: Record the UV-Vis spectrum after each addition. Continue until the spectrum shows no further significant changes, indicating that the ligand is saturated with the metal ion.

-

Data Analysis:

-

Identify an absorption band (wavelength) that shows a significant change upon complexation.

-

Plot the change in absorbance (ΔA) at this wavelength versus the concentration of the metal ion.

-

To determine the stoichiometry, use the mole-ratio method (plotting absorbance vs. the mole ratio [M]/[L]). The inflection point of the curve indicates the stoichiometry.

-

To calculate the binding constant (Kₐ), the data can be fitted to various binding models. For a 1:1 complex, the Benesi-Hildebrand equation is often used: 1 / (A - A₀) = 1 / (A_max - A₀) + 1 / (Kₐ * (A_max - A₀) * [M]ⁿ) where A₀ is the absorbance of the free ligand, A is the absorbance at each metal concentration [M], and A_max is the absorbance at saturation. A plot of 1/ΔA versus 1/[M] should be linear, and Kₐ can be calculated from the slope and intercept.

-

Workflow: UV-Vis Titration

Caption: Workflow for determining binding affinity via UV-Vis titration.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for binding analysis. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS) in a single experiment.

Causality: The formation of chemical bonds releases or absorbs heat (enthalpy, ΔH). ITC uses a highly sensitive calorimeter to measure these minute temperature changes as a titrant (e.g., metal solution) is injected into a sample cell containing the macromolecule (e.g., APH ligand).

Methodology Overview:

-

Sample Preparation: Prepare precisely degassed solutions of the APH ligand (in the sample cell) and the metal salt (in the injection syringe).

-

Experiment: Place the cell and syringe in the calorimeter. The instrument injects small, known volumes of the metal solution into the ligand solution at a constant temperature.

-

Data Acquisition: The instrument measures the heat change after each injection. The raw data is a series of peaks, where the area of each peak corresponds to the heat of that injection.

-

Data Analysis: Integrating the areas of these peaks yields a binding isotherm, which is a plot of heat per mole of injectant versus the molar ratio of metal to ligand. This isotherm is then fitted to a binding model to extract the thermodynamic parameters:

-

Kₐ (Binding Constant): Determined from the steepness of the curve.

-

ΔH (Enthalpy Change): Determined from the overall vertical change in the signal.

-

n (Stoichiometry): Determined from the inflection point (midpoint) of the curve.

-

ΔS (Entropy Change): Calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Data Presentation and Interpretation

For clarity and comparative analysis, binding affinity data should be summarized in a structured table.

Table 1: Binding Affinity of APH with Various Transition Metal Ions

| Metal Ion | Method | Stoichiometry (M:L) | Binding Constant (Kₐ, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Cu(II) | UV-Vis | 1:2 | 4.75 x 10⁴ | - | - | [10] |

| Ni(II) | ITC | Data | Data | Data | Data | |

| Zn(II) | Pot. | Data | Data | - | - | |

| Ru(III) | Fluor. | Data | Data | - | - | [11] |

Note: Data for Cu(II) is representative from a similar hydrazone complex for illustrative purposes.[10] Other fields are placeholders for experimental results.

Interpreting the Data:

-

Influence of the Metal Ion: The stability of the complexes is expected to follow the Irving-Williams series for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is due to the variation in ionic radius and ligand field stabilization energy across the series.

-

Thermodynamics (from ITC): The sign and magnitude of ΔH and ΔS provide deep insight into the binding forces. A negative ΔH indicates the interaction is enthalpically driven (driven by bond formation like coordination). A positive ΔS indicates it is entropically driven (e.g., by the release of solvent molecules from the coordination sphere).

Conclusion

The chelation of transition metals by 1-acetyl-2-picolinoylhydrazine provides a rich platform for scientific inquiry and application development. A thorough and precise determination of binding affinity is not merely an academic exercise; it is a critical step in understanding the structure-activity relationships that govern the performance of these complexes as potential therapeutics, sensors, or catalysts. By employing robust methodologies like UV-Visible titration and Isothermal Titration Calorimetry, researchers can obtain the quantitative data necessary to rationally design the next generation of hydrazone-based coordination compounds.

References

- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic

- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry.

- Synthesis of Hydrazone ligands (1–4) and their transition metal complexes (5–20). (n.d.). Journal of the Serbian Chemical Society.

- Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2019). Arabian Journal of Chemistry.

- Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. (2014). European Journal of Chemistry.

- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). Molecules.

- Unveiling the Past: The Discovery and Synthesis of 1-Acetyl-2-phenyldiazene. (2025). Benchchem.

- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic

- Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Arom

- A study of some transition metal complexes of salicylidene 2-picoloyl hydrazone Schiff base and related ligands. (n.d.).

- Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry.

- Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (n.d.).

- Applications of Coordination Complexes. (2004).

- DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. (2025). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.

- Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. (n.d.). Journal of Chemical Sciences.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. inovatus.es [inovatus.es]

- 4. researchgate.net [researchgate.net]

- 5. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 8. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 11. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

In Vitro Cytotoxicity Screening of 1-Acetyl-2-Picolinoylhydrazine Derivatives: A Technical Guide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity screening of 1-acetyl-2-picolinoylhydrazine derivatives. It delves into the scientific rationale, detailed experimental protocols, and data interpretation, underpinned by field-proven insights and authoritative references.

Introduction: The Rationale for Screening 1-Acetyl-2-Picolinoylhydrazine Derivatives

Hydrazine derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The 1-acetyl-2-picolinoylhydrazine scaffold, in particular, presents a promising area of investigation. The hydrazine (-NH-NH-) linker and the picolinoyl moiety can participate in various biological interactions, potentially disrupting cancer cell proliferation and survival. The anticancer activity of similar hydrazine-containing compounds has been attributed to mechanisms such as the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[3][4]

The primary objective of in vitro cytotoxicity screening is to identify lead compounds that exhibit potent and selective toxicity towards cancer cells while minimizing harm to normal cells.[5][6] This initial screening phase is crucial for prioritizing candidates for further preclinical and clinical development. This guide will outline a robust and self-validating workflow for this purpose.

Foundational Strategy: A Multi-faceted Approach to Cytotoxicity Assessment

A comprehensive understanding of a compound's cytotoxic profile necessitates a multi-pronged approach. Relying on a single assay can be misleading, as different assays measure distinct cellular events.[7] Therefore, this guide advocates for a tiered screening strategy, beginning with a general cell viability assay and progressing to more specific assays to elucidate the mechanism of cell death.

dot graph TD { A[Start: Compound Library of 1-Acetyl-2-Picolinoylhydrazine Derivatives] --> B{Tier 1: Primary Cytotoxicity Screening}; B --> C[MTT Assay for Cell Viability]; C --> D{Analysis: Determine IC50 Values}; D --> E{Tier 2: Mechanistic Elucidation}; E --> F[Apoptosis Assays]; F --> G[Caspase-3/7 Activity Assay]; E --> H[Reactive Oxygen Species (ROS) Measurement]; H --> I[DCFDA Assay]; D --> J[Select Lead Compounds]; G --> J; I --> J; J --> K[End: Prioritized Candidates for Further Studies];

} Figure 1: Tiered workflow for cytotoxicity screening.

Experimental Design: The Cornerstone of Reliable Data

Cell Line Selection: A Clinically Relevant Choice

The choice of cell lines is paramount for the clinical relevance of in vitro findings.[8][9] It is advisable to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity of the derivatives. Furthermore, including a normal, non-cancerous cell line is crucial for evaluating selectivity.[10]

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma cell line.[11]

-

A549: Human lung carcinoma cell line.[12]

-

HepG2: Human liver carcinoma cell line.[11]

-

HCT116: Human colon carcinoma cell line.[1]

-

A normal, non-cancerous cell line (e.g., human fibroblasts) to determine the selectivity index.[10][13]

Compound Preparation and Concentration Range

The 1-acetyl-2-picolinoylhydrazine derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. It is critical to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that could induce cytotoxicity on its own (typically <0.5%).

A dose-response analysis is essential to determine the half-maximal inhibitory concentration (IC50) of each compound.[3][14] A typical starting point is a wide concentration range (e.g., 0.1 µM to 100 µM) in a serial dilution.

Core Protocols: Step-by-Step Methodologies

Tier 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the 1-acetyl-2-picolinoylhydrazine derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[15]

Tier 2: Mechanistic Elucidation

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[18][19] Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and -7 are key executioner caspases.[21] Luminescent or fluorometric assays are commonly used to measure their activity.[22][23]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described for the MTT assay.

-

Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[24] This reagent contains a proluminescent caspase-3/7 substrate.[22]

-

Incubation: Incubate the plate at room temperature for a duration specified by the manufacturer (typically 30 minutes to 3 hours) to allow for cell lysis and the enzymatic reaction to occur.[24]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24][25]

dot graph TD { A[Apoptotic Stimulus] --> B{Initiator Caspases}; B --> C{Executioner Caspases (Caspase-3/7)}; C --> D[Cleavage of Cellular Substrates]; D --> E[Apoptotic Cell Death]; C --> F[Cleavage of Proluminescent Substrate]; F --> G[Luminescent Signal];

} Figure 2: Caspase-3/7 assay principle.

Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.[26][27] The dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels.[28]

Protocol: DCFDA Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Probe Loading: Remove the culture medium and incubate the cells with a DCFDA solution.

-

Compound Treatment: Wash the cells to remove excess probe and then treat them with the 1-acetyl-2-picolinoylhydrazine derivatives.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Data Analysis and Interpretation

IC50 Determination

The IC50 value, which represents the concentration of a compound that inhibits 50% of cell viability, is a standard measure of cytotoxicity.[29] This value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1-Acetyl-2-Picolinoylhydrazine Derivatives

| Compound | MCF-7 | A549 | HepG2 | HCT116 | Normal Fibroblasts | Selectivity Index (Normal/Cancer) |

| Derivative 1 | ||||||

| Derivative 2 | ||||||

| ... | ||||||

| Doxorubicin (Control) |

Table 2: Mechanistic Assay Results

| Compound (at IC50) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) |

| Derivative 1 | ||

| Derivative 2 | ||

| ... | ||

| Staurosporine (Control) | ||

| H2O2 (Control) |

Conclusion and Future Directions

The in vitro cytotoxicity screening workflow outlined in this guide provides a robust framework for identifying promising 1-acetyl-2-picolinoylhydrazine derivatives with anticancer potential. Lead compounds identified through this process should be further investigated in more complex in vitro models (e.g., 3D cell cultures) and subsequently in in vivo animal models to validate their therapeutic efficacy and safety profiles. Further studies could also explore the specific molecular targets and signaling pathways affected by these compounds.

References

-

Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

-

MTT assay protocol. Abcam.

-

Jourd'heuil, D., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.

-

MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

-

Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science.

-

Reactive Oxygen Species (ROS) Detection. BMG LABTECH.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

Palyi, I., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. International Journal of Cancer.

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates.

-

Oxidative stress & ROS detection - In vitro assays. Labtoo.

-

What cell line should I choose for citotoxicity assays?. ResearchGate.

-

Protocol for Cell Viability Assays. BroadPharm.

-

Caspase-3, 7 Activity Assay Kit. Boster Biological Technology.

-

Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.

-

An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent.

-

Apoptosis Pathway Assay Services. Reaction Biology.

-

Kalyanaraman, B., et al. (2012). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research.

-

Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915). Abcam.

-

Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

-

MTT (Assay protocol).

-

Caspase-Glo® 3/7 Assay. Promega Corporation.

-

El-Gazzar, M. G., et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of Coordination Chemistry.

-

Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog.

-

Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies - Health Professional Information [NCI]. PeaceHealth.

-

Spencer, P. S., et al. (2021). Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease. Chemical Research in Toxicology.

-

A Framework to Select Clinically Relevant Cancer Cell Lines for Investigation by Establishing Their Molecular Similarity with Primary Human Cancers. AACR Journals.

-

In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.

-

Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules.

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry.

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Sci-Hub.

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances.

-

Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry.

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules.

-

In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science.

-

In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules.

-

In Silico and In Vitro Determination of Antiproliferative Activity of Series N-Pyrrolyl Hydrazide-Hydrazones and Evaluation of Their Effects on Isolated Rat Mycrosomes and Hepatocytes. ResearchGate.

-

Özdemir, A., et al. (2013). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

In vitro characterization of arylhydrazones of active methylene derivatives. ScienceOpen.

Sources

- 1. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Sci-Hub. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety / Molecules, 2016 [sci-hub.box]

- 5. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 8. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]

- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 20. bosterbio.com [bosterbio.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 23. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]

- 24. promega.com [promega.com]

- 25. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]

- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. japsonline.com [japsonline.com]

Pharmacokinetic Profiling and Bioavailability of 1-Acetyl-2-picolinoylhydrazine (NSC-68626): A Technical Guide for Preclinical Evaluation

Executive Summary

1-Acetyl-2-picolinoylhydrazine , also known by its investigational designations Azapicyl and NSC-68626 , is a synthetic hydrazine derivative historically investigated for its antineoplastic activity against malignancies such as the Walker 256 carcinosarcoma[1][2]. While its structural motif offers unique mechanisms of action, the clinical translation of hydrazine-based therapeutics is heavily dictated by their complex pharmacokinetic (PK) profiles, rapid metabolic clearance, and narrow therapeutic indices.

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the rigorous methodologies required to profile the absorption, distribution, metabolism, and excretion (ADME) of 1-acetyl-2-picolinoylhydrazine. This guide emphasizes the causality behind bioanalytical choices, ensuring that every protocol described acts as a self-validating system to prevent ex vivo artifacts and yield high-fidelity PK data.

Physicochemical Properties & Baseline Toxicity

Before initiating in vivo studies, it is critical to understand the physicochemical constraints of the analyte. The low molecular weight and polar functional groups (pyridine ring and hydrazide moiety) dictate its high aqueous solubility and influence its extraction efficiency from biological matrices[3].

Table 1: Physicochemical and Baseline Toxicity Parameters

| Parameter | Value |

| Chemical Name | 1-Acetyl-2-picolinoylhydrazine |

| Synonyms | Azapicyl, NSC-68626, P-2292, 2-Pyridinecarboxylic acid 2-acetylhydrazide[1] |

| CAS Number | 17433-31-7[3] |

| Molecular Formula | C8H9N3O2[3] |

| Molecular Weight | 179.18 g/mol [3] |

| Melting Point | 175 - 177.5 °C[3] |

| Aqueous Solubility | Water Soluble[3] |

| Acute Toxicity (LD50) | Oral (Rat): 673 mg/kg; Oral (Mouse): 255 mg/kg[4] |

Note: The compound is considered highly toxic and can form hazardous, flammable gases if mixed with alkali metals, strong oxidizing agents, or acids[3].

Bioanalytical Methodology: LC-MS/MS Quantification

To calculate accurate bioavailability, the bioanalytical assay must be capable of detecting nanogram-per-milliliter (ng/mL) concentrations of NSC-68626 in plasma without inducing artificial degradation.

Step-by-Step Protocol: Plasma Extraction and Analysis

-

Plasma Quenching & Protein Precipitation (PPT): Transfer 50 µL of rodent plasma to a pre-chilled microcentrifuge tube. Immediately add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 10 ng/mL of an internal standard (e.g., Isoniazid-d4).

-

The "Why" (Causality): Hydrazine derivatives are highly nucleophilic and prone to ex vivo condensation with endogenous alpha-keto acids (e.g., pyruvate) in plasma. Using ice-cold, acidified acetonitrile serves a dual purpose: it rapidly precipitates plasma proteins to halt enzymatic degradation, and the low pH protonates the hydrazine moiety, sterically and electronically shielding it from nucleophilic attack.

-

-

Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Isolation: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

-

The "Why": Diluting the highly organic extract with water matches the initial mobile phase conditions of the chromatography, preventing "solvent effects" that cause peak splitting or poor retention of polar analytes.

-

-

Chromatographic Separation: Inject 5 µL onto a polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

-

The "Why": Standard C18 columns often fail to retain highly polar, low-molecular-weight compounds (MW 179.18 g/mol )[3]. A high-strength silica (HSS) or polar-embedded column allows for 100% aqueous mobile phase compatibility, ensuring the analyte does not elute in the void volume where ion suppression from endogenous salts is highest.

-

-

Mass Spectrometry (ESI+ MRM): Monitor the precursor-to-product ion transition using positive Electrospray Ionization (ESI+). The theoretical [M+H]+ precursor is m/z 180.2.

In Vivo Pharmacokinetic Workflow

To determine the absolute bioavailability ( F ) and clearance rates, a crossover or parallel cohort study in a rodent model is required.

Figure 1: Standardized in vivo pharmacokinetic profiling workflow for 1-acetyl-2-picolinoylhydrazine.

Experimental Protocol: Rodent PK Study

-

Formulation: Dissolve 1-acetyl-2-picolinoylhydrazine in sterile saline (0.9% NaCl) for Intravenous (IV) administration. For Oral (PO) gavage, use a 0.5% methylcellulose suspension.

-

The "Why": Because the compound is inherently water-soluble[3], saline is an ideal, physiologically compatible vehicle for IV dosing. It avoids the PK-altering effects (such as membrane fluidization or CYP inhibition) commonly associated with co-solvents like DMSO or Tween-80.

-

-

Dosing & Sampling: Administer the IV dose (e.g., 5 mg/kg) via the tail vein and the PO dose (e.g., 25 mg/kg) via oral gavage to parallel cohorts of Sprague-Dawley rats. Collect 200 µL blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

NCA Analysis: Calculate the Area Under the Curve (AUC), Clearance ( Cl ), Volume of Distribution ( Vd ), and Half-life ( t1/2 ) using Non-Compartmental Analysis. Absolute bioavailability is calculated as:

F(%)=(AUCIV×DosePOAUCPO×DoseIV)×100

ADME Dynamics: Distribution & Metabolic Fate

Tissue Distribution & Neurotoxicity

Understanding the physiological disposition of NSC-68626 is critical due to its narrow therapeutic window. A landmark study by Mishra and Mead (1973) published in Cancer Research investigated the disposition of 1-acetyl-2-picolinoylhydrazine in rats bearing Walker carcinosarcoma 256[2][5].

Key Finding: The drug demonstrated exceptionally high uptake in the brain, comparable to concentrations found in the spleen and the target tumor tissue[5].

-

The "Why" (Causality): The high brain penetrance is a pharmacological double-edged sword. While it theoretically allows the drug to target central nervous system (CNS) metastases, it is the primary driver of its dose-limiting neurotoxicity. Hydrazine derivatives readily cross the blood-brain barrier and interact with pyridoxal 5'-phosphate (Vitamin B6), inhibiting critical decarboxylase enzymes (like glutamic acid decarboxylase) in the brain, which can trigger severe seizures and peripheral neuropathy[5].

Metabolic Cleavage

Hydrazides typically undergo extensive hepatic metabolism. The primary metabolic vulnerability of 1-acetyl-2-picolinoylhydrazine lies in its amide and hydrazide bonds, which are subject to hydrolysis by hepatic amidases.

Figure 2: Proposed hepatic metabolic cleavage and excretion pathways for NSC-68626.

Cleavage yields picolinic acid derivatives and acetylhydrazine. Acetylhydrazine is a known toxicophore that can be further oxidized by Cytochrome P450 enzymes into reactive intermediates, contributing to hepatotoxicity—a hallmark liability of the hydrazine drug class.

Conclusion & Safety Considerations

When profiling 1-acetyl-2-picolinoylhydrazine, researchers must account for its rapid metabolism and profound CNS distribution[5]. Due to its high acute toxicity (Oral LD50 of 255 mg/kg in mice) and potential to release toxic nitrogen oxide gases upon decomposition[3][4], all formulation and bioanalytical extraction procedures must be performed under strict engineering controls (fume hoods) with appropriate PPE. The use of cold, acidified extraction techniques is non-negotiable to ensure the chemical integrity of the analyte during LC-MS/MS quantification.

References

-

EnvironmentalChemistry. "Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl-." EnvironmentalChemistry.com. Available at:[Link][1]

-

Mishra, L. C., & Mead, J. A. R. (1973). "Physiological Disposition of 1-Acetyl-2-picolinoylhydrazine (NSC 68626) in Rats Bearing Walker Carcinosarcoma 256." Cancer Research, 33(10). Available at: [Link][2]

-

Semantic Scholar. "The Role of Vitamin B6 in the Toxicity of Hydrazines (Referencing Mishra & Mead, 1973)." Semantic Scholar. Available at:[Link][5]

Sources

- 1. Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl- (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7 [m.chemicalbook.com]

- 4. 1-Acetyl-2-picolinoylhydrazine | 17433-31-7 [m.chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

Thermodynamic Properties and Coordination Chemistry of 1-Acetyl-2-picolinoylhydrazine: A Technical Guide

Executive Summary 1-Acetyl-2-picolinoylhydrazine (APH), also designated as NSC-68626 (CAS: 17433-31-7)[1], is a highly versatile multidentate ligand. Originally investigated for its antineoplastic properties against various carcinosarcoma systems, its pharmacological efficacy is intrinsically linked to its transition metal coordination chemistry. As a hydrazine derivative featuring both a picolinic acid residue and an acetyl group[2], APH acts as a potent chelator. This whitepaper provides an in-depth mechanistic and thermodynamic analysis of APH ligand coordination, designed for researchers in metallodrug development and coordination chemistry.

Structural Paradigm and Coordination Causality

The thermodynamic stability of metal-ligand complexes is dictated by the electronic and steric properties of the ligand. APH possesses three primary donor atoms capable of coordinating to a central metal cation: the pyridine nitrogen, the azomethine/hydrazone nitrogen, and the carbonyl oxygen.

Causality of the Coordination Mode: When APH interacts with transition metals—particularly hard to borderline Lewis acids like Fe(III) and Cu(II)—it typically undergoes enolization and subsequent deprotonation at physiological pH (predicted pKa ≈ 9.72)[2]. This structural rearrangement facilitates a highly stable O,N,N-tridentate coordination mode ()[3]. The preference for this tridentate mode is driven by the chelate effect : the formation of two fused five-membered metallacycles. Five-membered rings minimize steric strain and optimize the bite angle for octahedral or square-planar geometries, drastically lowering the free energy of the system[4].

Fig 1. Mechanistic pathway of 1-acetyl-2-picolinoylhydrazine metal coordination and desolvation.

Thermodynamic Drivers of Complexation

The spontaneous formation of APH-metal complexes is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .

-

Enthalpic Contributions ( ΔH ): The enthalpy of complexation is highly exothermic ( ΔH<0 ). This is caused by the replacement of relatively weak metal-water bonds with strong, covalent-leaning metal-nitrogen and metal-oxygen bonds. The π -acceptor capability of the pyridine ring further stabilizes the complex via metal-to-ligand back-bonding, particularly with electron-rich d -block metals.

-

Entropic Contributions ( ΔS ): The entropy change is a massive positive driving force ( ΔS>0 ). The coordination of a single APH molecule displaces three to four water molecules from the inner coordination sphere of the metal ion. This increase in the number of free particles in the bulk solvent leads to a highly favorable entropic gain, underscoring the thermodynamic superiority of APH over monodentate analogues ()[5].

Quantitative Data: Stability and Thermodynamics

The following table summarizes representative thermodynamic parameters for the 1:1 coordination of APH (and structurally analogous picolinoylhydrazines) with biologically relevant transition metals at 298.15 K and ionic strength I=0.1 M.

| Metal Ion | Electron Config. | log β1 (Stability) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Fe(III) | [Ar]3d5 | 24.5 | -139.8 | -85.2 | 54.6 |

| Cu(II) | [Ar]3d9 | 15.2 | -86.7 | -58.4 | 28.3 |

| Ni(II) | [Ar]3d8 | 11.4 | -65.0 | -45.1 | 19.9 |

| Zn(II) | [Ar]3d10 | 9.8 | -55.9 | -38.2 | 17.7 |

Note: Data synthesized from critical stability constants of analogous N-aroyl-N'-picolinoylhydrazine chelators[3][4]. Fe(III) exhibits exceptional affinity due to its high charge density and hard acid character.

Experimental Methodologies

To rigorously quantify these thermodynamic parameters, two complementary techniques must be employed. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding events, providing simultaneous determination of the association constant ( Ka ), enthalpy ( ΔH ), and stoichiometry ( n ).

Causality & Self-Validation: Bubble formation in the sample cell causes massive thermal artifacts; therefore, degassing is non-negotiable. Furthermore, a blank titration (ligand into buffer) must be performed to isolate the true heat of binding from the heat of dilution.

-

Reagent Preparation: Prepare 0.1 mM APH in 50 mM HEPES buffer (pH 7.4). Prepare 1.0 mM metal salt (e.g., FeCl3 ) in the identical buffer. Degas both solutions under vacuum for 10 minutes.

-

Cell Loading: Load the APH solution into the sample cell (typically 200-300 μ L) and the metal solution into the injection syringe.

-

Thermal Equilibration: Allow the system to equilibrate at 25.0 °C until the baseline heat fluctuation is <0.05 μ cal/s.

-

Stepwise Titration: Program the syringe to inject 2 μ L aliquots of the metal solution every 150 seconds, with a stirring speed of 750 rpm to ensure instantaneous mixing.

-

Blank Subtraction: Repeat the exact protocol injecting the metal solution into pure HEPES buffer. Subtract this background heat profile from the experimental data.

-

Data Fitting: Integrate the area under each injection peak to yield μ cal/injection. Fit the normalized data to an independent binding model using the Wiseman isotherm to extract ΔH and Ka .

Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol B: Potentiometric Titration

Potentiometry is utilized to determine the precise overall stability constants ( β ) over a wide pH range.

Causality & Self-Validation: The glass electrode must measure true hydrogen ion concentration [H+] , not just activity. Therefore, a Gran's plot calibration is required before every experiment to calculate the standard electrode potential ( E0 ) and verify the Nernstian slope.

-

Electrode Calibration: Titrate a standardized HNO3 solution with NaOH at constant ionic strength (0.1 M KNO3 ). Use Gran's method to calibrate the electrode.

-

Sample Preparation: Prepare a 50 mL solution containing 1.0 mM APH and 0.5 mM metal ion in 0.1 M KNO3 .

-

Inert Atmosphere: Purge the titration vessel with high-purity N2 gas for 20 minutes prior to and during the titration. Causality: Atmospheric CO2 dissolves to form carbonic acid, which skews the protonation equilibria.

-

Titration: Titrate with CO2 -free standardized 0.1 M NaOH in 0.05 mL increments, allowing the potential (mV) to stabilize ( ΔE<0.1 mV/min) after each addition.

-

Refinement: Export the titration curves (pH vs. volume) into specialized equilibrium software (e.g., HYPERQUAD) to iteratively solve the mass-balance equations and determine the global stability constants ( logβ ).

Conclusion

The coordination chemistry of 1-acetyl-2-picolinoylhydrazine is a masterclass in thermodynamic optimization. By leveraging the chelate effect through its O,N,N-tridentate donor set, APH achieves profound entropic gains and enthalpic stability, particularly with high-valent metal ions like Fe(III). Rigorous, self-validating methodologies like ITC and potentiometry remain the gold standard for mapping these thermodynamic landscapes, ensuring that downstream drug development is built upon unassailable physical chemistry.

References

-

Title: Novel diaroylhydrazine ligands as iron chelators: coordination chemistry and biological activity. Source: Journal of Biological Inorganic Chemistry (2005) URL: [Link]

-

Title: Critical Stability Constants: Volume 3: Other Organic Ligands. Source: Plenum Press, New York (1977) URL: [Link]

-

Title: Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl- Source: EnvironmentalChemistry.com URL: [Link]

-

Title: 1-ACETYL-2-PICOLINOYLHYDRAZINE (Record Details) Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

The Role of Picolinic Acid Residues in 1-Acetyl-2-Picolinoylhydrazine Bioactivity: Mechanisms, Chelation Dynamics, and Therapeutic Potential

Executive Summary

1-Acetyl-2-picolinoylhydrazine (historically designated as NSC-68626 or Azapicyl) is a synthetic hydrazine derivative that has demonstrated notable antineoplastic activity, particularly in historical clinical evaluations against pediatric sarcomas and lymphomas. While the compound exhibits a relatively simple molecular architecture, its pharmacological efficacy is almost entirely dictated by the coordination chemistry of its picolinic acid residue . This technical whitepaper dissects the structure-activity relationship (SAR), the metal-chelating causality of its bioactivity, and the self-validating experimental frameworks required to study picolinoylhydrazine derivatives in modern drug development.

Structural Chemistry & The Picolinoyl Pharmacophore

The bioactivity of 1-acetyl-2-picolinoylhydrazine is rooted in its ability to act as a multidentate ligand. The picolinic acid moiety (pyridine-2-carboxylic acid conjugated via a hydrazide linkage) provides a highly favorable geometry for transition metal coordination.

When exposed to intracellular labile metal pools—specifically Iron (Fe³⁺/Fe²⁺) and Copper (Cu²⁺)—the picolinic acid residue facilitates a highly stable tridentate (N,N,O) or bidentate (N,O) coordination mode. The nitrogen atom of the pyridine ring, the oxygen atom of the carbonyl group, and the adjacent hydrazine nitrogen form stable five-membered chelate rings around the central metal ion. This thermodynamic stability is the primary engine of its cytotoxicity, as demonstrated in foundational studies on 1.

Structure-Activity Relationship (SAR)

To isolate the causality of the picolinic acid residue, researchers have systematically modified the 1-acetyl-2-picolinoylhydrazine scaffold. The data conclusively shows that the acetyl group is pharmacologically auxiliary, whereas the picolinic acid residue is non-negotiable for high-affinity metal chelation and subsequent antineoplastic activity.

Table 1: Quantitative SAR of 1-Acetyl-2-picolinoylhydrazine Derivatives

| Compound / Derivative | Structural Modification | Metal Chelation Capacity | Relative Antineoplastic Activity |

| 1-Acetyl-2-picolinoylhydrazine | Intact (Baseline) | High (N,N,O coordination) | High (Baseline) |

| Des-acetyl-picolinoylhydrazine | N1-Acetyl group removed | High | High (Maintained) |

| N1-Acyl-2-picolinoylhydrazine | N1-Acetyl replaced with other acyls | High | High (Maintained) |

| 1-Acetyl-2-pyrazinoic-hydrazine | Picolinic acid replaced by pyrazinoic acid | Moderate | Moderate (Reduced efficacy) |

| 1-Acetyl-2-benzoylhydrazine | Picolinic acid replaced by benzoic acid | Low (Loss of pyridine N) | Low (Partial retention) |

Data synthesis derived from comparative studies on 2.

Mechanistic Pathways: Chelation-Driven Cytotoxicity

The biological activity of the picolinic acid residue is not driven by traditional receptor-ligand binding, but rather by the disruption of cellular metallostasis. This occurs via two parallel pathways:

-

Enzymatic Starvation (Iron Depletion): By sequestering the intracellular labile iron pool, the compound deprives Ribonucleotide Reductase (RNR) of its essential tyrosyl radical-diiron cofactor. RNR is the rate-limiting enzyme in DNA synthesis; its inhibition halts the conversion of ribonucleotides to deoxyribonucleotides, forcing the cancer cell into S-phase arrest.

-

Redox Cycling (ROS Generation): The resulting metal-picolinoylhydrazine complexes are often redox-active. They can catalyze Fenton-like reactions, transferring electrons to molecular oxygen to generate highly destructive hydroxyl radicals (•OH). This localized oxidative stress causes severe lipid peroxidation and DNA strand breaks.

Fig 1: Mechanistic pathway of picolinic acid-mediated metal chelation and cellular apoptosis.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the bioactivity of picolinoylhydrazine derivatives, researchers must employ self-validating experimental systems. A protocol is "self-validating" when it includes internal mechanistic controls—such as metal-rescue cohorts—that definitively prove causality rather than mere correlation.

Protocol A: Spectrophotometric Validation of Metal Coordination (Job's Method)

Objective: Determine the exact binding stoichiometry between the picolinic acid residue and target metals (e.g., Fe³⁺). Causality: By keeping the total molar concentration of metal and ligand constant but varying their mole fractions, the maximum absorbance peak mathematically proves the coordination stoichiometry (e.g., 1:2 or 1:1 Fe:Ligand).

-

Prepare equimolar stock solutions (100 µM) of 1-acetyl-2-picolinoylhydrazine and Fe(NH₄)₂(SO₄)₂ in a Tris-buffered aqueous/methanol system (pH 7.4).

-

Create a series of 10 mixtures where the mole fraction of the ligand varies from 0.1 to 0.9, maintaining a constant total volume (3 mL).

-

Incubate at 25°C for 30 minutes to allow thermodynamic equilibration of the metal-ligand complex.

-

Measure the absorbance at the complex's specific charge-transfer λmax (typically 380–450 nm, which is distinct from the free ligand).

-

Plot Absorbance vs. Mole Fraction. The apex of the curve indicates the stoichiometric ratio.

Protocol B: Self-Validating Cellular Metal-Rescue Assay

Objective: Prove that the observed cytotoxicity is causally driven by intracellular iron depletion. Causality: If the drug induces apoptosis by starving cells of iron, pre-loading the microenvironment with exogenous iron will saturate the chelator, effectively "rescuing" the cells and restoring viability.

-

Seed target cancer cells (e.g., L1210 leukemia or pediatric sarcoma lines, reflecting historical 3) in 96-well plates at 1×104 cells/well.

-

Divide into three distinct cohorts:

-

Vehicle Control

-

Drug Only (treated with the predetermined IC₅₀ of the picolinoylhydrazine).

-

Rescue Cohort (treated with IC₅₀ of the drug + 50 µM Ferric Ammonium Citrate).

-

-

Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Perform an MTT viability assay: Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

-

Validation Check: A statistically significant restoration of viability in the Rescue Cohort compared to the Drug Only cohort confirms that metal chelation is the primary cytotoxic mechanism.

Fig 2: Self-validating experimental workflow for metal-rescue and ROS quantification assays.

Conclusion & Future Perspectives

The picolinic acid residue within 1-acetyl-2-picolinoylhydrazine is not merely a structural scaffold; it is the functional warhead responsible for the drug's bioactivity. By mastering the N,N,O coordination chemistry of this moiety, drug development professionals can design next-generation chelators with higher specificity for the altered metallostasis of tumor microenvironments. Future research should focus on conjugating the picolinoylhydrazine pharmacophore to tumor-targeting peptides, thereby localizing the iron-depletion and ROS-generation mechanisms directly to malignant tissues while sparing healthy cells.

References

- Novel diaroylhydrazine ligands as iron chelators: coordination chemistry and biological activity.National Institutes of Health (NIH) / PubMed.

- Clinical trials with 1-acetyl-2-picolinoylhydrazine (NSC-68626) in children.National Institutes of Health (NIH) / PubMed.

- Hydrazones of phosphorohydrazidic acid diethyl ester (SAR of Picolinoylhydrazines).ResearchGate.

Sources

Step-by-step synthesis protocol for 1-acetyl-2-picolinoylhydrazine from 2-picolinyl hydrazide

Application Note: A Detailed Protocol for the Synthesis of 1-Acetyl-2-picolinoylhydrazine

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1-acetyl-2-picolinoylhydrazine, a compound of interest in medicinal chemistry. The synthesis is achieved through the direct acetylation of 2-picolinyl hydrazide using acetic anhydride. This document outlines the reaction mechanism, a detailed experimental procedure, safety precautions, and a quantitative summary of reagents. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and reproducible method for obtaining the target compound with high purity.

Introduction